3-Fluoro-5-methylbenzyl bromide

CAS No.: 212268-39-8

Cat. No.: VC2334917

Molecular Formula: C8H8BrF

Molecular Weight: 203.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212268-39-8 |

|---|---|

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol |

| IUPAC Name | 1-(bromomethyl)-3-fluoro-5-methylbenzene |

| Standard InChI | InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |

| Standard InChI Key | PVDKNKUVHSULSN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)F)CBr |

| Canonical SMILES | CC1=CC(=CC(=C1)F)CBr |

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

3-Fluoro-5-methylbenzyl bromide exhibits distinctive physical and chemical properties that determine its behavior in chemical reactions and applications. The table below summarizes the key properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 212268-39-8 |

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol |

| MDL Number | MFCD03094316 |

| InChI Key | PVDKNKUVHSULSN-UHFFFAOYSA-N |

| PubChem CID | 2778451 |

| IUPAC Name | 1-(bromomethyl)-3-fluoro-5-methylbenzene |

| SMILES | CC1=CC(CBr)=CC(F)=C1 |

| Solubility | Difficult to mix |

| Purity (Commercial) | 97% |

| UN Number | UN3265 |

The compound contains a reactive benzyl bromide functional group, which makes it susceptible to nucleophilic substitution reactions. The fluorine substituent adds electron-withdrawing character to the benzene ring, potentially influencing the reactivity of the benzylic position .

Structural Characteristics

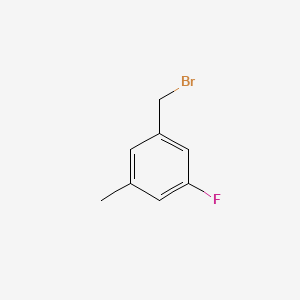

The structure of 3-Fluoro-5-methylbenzyl bromide features a benzene ring with three substituents:

-

A methyl group at the 5-position

-

A fluorine atom at the 3-position

-

A bromomethyl group (CH2Br)

The IUPAC name for this compound is 1-(bromomethyl)-3-fluoro-5-methylbenzene, indicating the precise positioning of these substituents. The compound can also be represented by the SMILES notation: CC1=CC(CBr)=CC(F)=C1 .

Several synonyms exist for this compound, including:

-

3-fluoro-5-methylbenzyl bromide

-

1-bromomethyl-3-fluoro-5-methylbenzene

-

3-bromomethyl-1-fluoro-5-methylbenzene

The positioning of the fluorine and methyl groups on the benzene ring influences the electronic distribution, affecting the reactivity of the compound in various chemical transformations. The fluorine atom, being highly electronegative, withdraws electron density through both inductive and resonance effects, while the methyl group contributes electron density through inductive effects and hyperconjugation.

Applications

Pharmaceutical Applications

3-Fluoro-5-methylbenzyl bromide serves as an important intermediate in pharmaceutical synthesis. The compound's reactivity as an alkylating agent allows it to introduce the 3-fluoro-5-methylbenzyl moiety into various pharmaceutical candidates .

Fluorinated compounds have gained significant attention in pharmaceutical research due to the unique properties that fluorine imparts to drug molecules, including:

-

Enhanced metabolic stability

-

Altered lipophilicity

-

Increased binding interactions with target proteins

-

Modified acidity or basicity of neighboring functional groups

The specific positioning of the fluorine and methyl groups in 3-Fluoro-5-methylbenzyl bromide provides a valuable building block for creating structurally diverse pharmaceutical candidates with potentially improved pharmacokinetic and pharmacodynamic properties. The benzylic bromide functionality allows for facile substitution reactions, enabling the incorporation of this moiety into more complex molecular structures.

Chemical Synthesis Applications

Beyond pharmaceuticals, 3-Fluoro-5-methylbenzyl bromide finds applications in the production of inorganic bromides . The compound can participate in various reactions typical of benzyl bromides, including:

-

Nucleophilic substitution reactions with various nucleophiles to form:

-

Ethers (via reaction with alcohols)

-

Amines (via reaction with ammonia or primary/secondary amines)

-

Thiols (via reaction with sulfur-containing nucleophiles)

-

Nitriles (via reaction with cyanide salts)

-

-

Elimination reactions under specific conditions

-

Metal-catalyzed coupling reactions, potentially serving as a substrate in:

-

Suzuki-Miyaura coupling

-

Sonogashira coupling

-

Heck reactions

-

These transformations make 3-Fluoro-5-methylbenzyl bromide a versatile building block in organic synthesis, where the fluorine substituent can impart unique properties to the resulting compounds, including altered reactivity, binding affinity, and metabolic stability.

Research Findings and Future Perspectives

-

Development of Novel Synthetic Methodologies:

-

Exploring green chemistry approaches for the synthesis of 3-Fluoro-5-methylbenzyl bromide

-

Investigating catalytic systems for selective functionalization

-

-

Pharmaceutical Applications:

-

Evaluating the incorporation of the 3-fluoro-5-methylbenzyl moiety in drug candidates

-

Studying structure-activity relationships of derivatives

-

-

Material Science Applications:

-

Potential use in polymer science as a functionalizing agent

-

Exploration of applications in materials with specific electronic properties

-

Future research might focus on expanding the utility of this compound in medicinal chemistry, particularly leveraging the benefits of fluorine substitution in drug design. The combination of fluorine and methyl substituents provides a unique electronic and steric environment that could be exploited in various applications.

Limitations in Current Research

It is important to note that comprehensive research literature specifically focused on 3-Fluoro-5-methylbenzyl bromide is currently limited. Most information available comes from chemical suppliers and databases rather than extensive published studies on its synthesis, reactivity, or applications. This presents opportunities for researchers to explore this compound more thoroughly and publish findings that would benefit the scientific community.

Areas where additional research would be particularly valuable include:

-

Optimized synthetic routes with detailed reaction conditions

-

Comprehensive reactivity studies under various conditions

-

Structure-activity relationships in pharmaceutical applications

-

Toxicological and environmental impact assessments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume